molecular formula C18H19N3OS B11525153 N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide

N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B11525153
M. Wt: 325.4 g/mol
InChI Key: XQZAXAUSPRFKKV-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

    Acetamide Formation: The final step involves the acylation of the benzodiazole derivative with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated benzodiazole derivatives.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.

    Pharmacology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Biochemistry: Used as a probe to study biochemical pathways and mechanisms.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE: is similar to other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of N-(3,4-DIMETHYLPHENYL)-2-[2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both the methylsulfanyl and acetamide groups can enhance its interactions with biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-methylsulfanylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C18H19N3OS/c1-12-8-9-14(10-13(12)2)19-17(22)11-21-16-7-5-4-6-15(16)20-18(21)23-3/h4-10H,11H2,1-3H3,(H,19,22)

InChI Key

XQZAXAUSPRFKKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2SC)C

Origin of Product

United States

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